molecular formula C22H27F3N6O2 B2819094 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034494-34-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

カタログ番号: B2819094
CAS番号: 2034494-34-1
分子量: 464.493
InChIキー: MODJPECFNZFYPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazolo[5,1-b][1,3]oxazin core fused to a piperidine-piperazine scaffold, with a 4-(trifluoromethyl)pyridin-2-yl substituent on the distal piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine moiety may contribute to π-π stacking interactions in target binding. The methanone linker bridges the heterocyclic systems, offering conformational rigidity.

特性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-5-26-19(14-16)29-11-9-28(10-12-29)17-3-7-30(8-4-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2,5,14-15,17H,1,3-4,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJPECFNZFYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=CC(=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs identified in the evidence:

Compound Name Core Structure Piperazine Substituent Linker/Functional Group Molecular Weight (g/mol) Pharmacological Implications Reference
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone Pyrazolo-oxazin 4-(Trifluoromethyl)pyridin-2-yl Methanone ~560 (estimated) Enhanced lipophilicity; potential kinase/GPCR activity
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone Pyrazolo-oxazin 3-Methoxyphenyl Methanone ~520 (estimated) Electron-rich aryl group may alter binding affinity
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine Pyrimidine 4-Fluorophenyl Propynyl 319.34 Alkyne linker may reduce metabolic stability
5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo-pyrimidinone 4-Methylpiperazinyl (sulfonyl) Sulfonyl-phenyl ~530 (estimated) PDE5 inhibition (similar to sildenafil analogs)

Key Observations

4-Fluorophenyl () and 4-methylpiperazinyl sulfonyl () substituents highlight the diversity of piperazine modifications. The sulfonyl group in PDE5 inhibitors may enhance hydrogen bonding but reduce membrane permeability compared to trifluoromethylpyridinyl .

Core Structure Differences: The pyrazolo-oxazin core (target compound) provides a rigid, planar structure conducive to binding flat enzyme pockets, whereas pyrazolo-pyrimidinone cores () are bulkier, favoring PDE5-like targets .

Analytical Challenges

As noted in , structural isomers (e.g., trifluoromethylpyridinyl vs. methoxyphenyl) cannot be distinguished by mass spectrometry alone. This underscores the need for NMR or X-ray crystallography to confirm identities during comparative studies .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

  • Target Selectivity : The trifluoromethylpyridinyl group may favor kinases over PDEs due to its planar aromaticity, contrasting with sulfonyl-containing PDE inhibitors .
  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism compared to methoxy or fluorophenyl groups, extending half-life .

Q & A

Basic: What are the recommended synthetic pathways for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazolo[5,1-b][1,3]oxazine core followed by coupling with the piperidine-piperazine-trifluoromethylpyridine moiety. Key steps include:

  • Nucleophilic substitution for introducing the trifluoromethylpyridine group .
  • Amide coupling (e.g., using HATU or EDCI) to link the heterocyclic core to the piperidine scaffold .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Critical Parameters: Optimize reaction temperature (often 60–80°C for coupling steps) and solvent polarity (DMF or THF) to minimize side products .

Basic: How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C/19F): Verify integration ratios for trifluoromethyl (-CF₃) protons and piperazine/piperidine ring protons .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks matching the exact mass (±2 ppm error) .
  • Single-Crystal X-Ray Diffraction: Resolve ambiguities in stereochemistry or ring conformations (e.g., pyrazolooxazine vs. pyrazolopyridine isomers) .
    Data Cross-Validation: Compare experimental spectra with computational predictions (DFT-based NMR simulations) .

Advanced: What strategies are effective for optimizing binding affinity to target receptors (e.g., kinases or GPCRs)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the pyridine (e.g., replace CF₃ with Cl or OCH₃) and piperazine rings .
  • Biophysical Assays: Use surface plasmon resonance (SPR) to measure on/off rates for receptor binding .
  • Molecular Dynamics Simulations: Identify key binding pocket interactions (e.g., hydrogen bonds with the pyrazolooxazine core) .
    Example: Analogues with bulkier piperazine substituents showed improved affinity for serotonin receptors in SPR assays (KD < 50 nM) .

Advanced: How can solubility and chemical stability challenges be addressed during in vitro assays?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate with cyclodextrins .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (4–9) and light exposure to identify degradation products (HPLC-MS monitoring) .
  • Lyophilization: For long-term storage, lyophilize the compound as a hydrochloride salt to improve hygroscopicity .

Advanced: How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Validate Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCR assays) and control for off-target effects (e.g., use CRISPR knockouts) .
  • Dose-Response Reproducibility: Test activity across ≥3 independent experiments with IC₅₀/EC₅₀ values reported as mean ± SEM .
  • Meta-Analysis: Compare data with structurally related compounds (e.g., pyrazolooxazine derivatives in ’s table) to identify trends in potency .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • In Silico ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups or polyaromatic systems) .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of piperazine rings) using GLORYx .

Advanced: What experimental designs are optimal for elucidating the mechanism of action?

Methodological Answer:

  • Target Deconvolution: Combine chemoproteomics (activity-based protein profiling) and RNA-seq to map affected pathways .
  • Kinase Profiling: Screen against a panel of 468 kinases using KINOMEscan to identify off-target inhibition .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。